(3-Methylpyridin-2-yl)(piperazin-1-yl)methanone
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Overview
Description
(3-Methylpyridin-2-yl)(piperazin-1-yl)methanone is an organic compound that features a pyridine ring substituted with a methyl group at the 3-position and a piperazine ring attached via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylpyridin-2-yl)(piperazin-1-yl)methanone typically involves the reaction of 3-methyl-2-pyridinecarboxylic acid with piperazine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(3-Methylpyridin-2-yl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated piperazine rings.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
(3-Methylpyridin-2-yl)(piperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of (3-Methylpyridin-2-yl)(piperazin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(4-Methylpyridin-2-yl)(piperazin-1-yl)methanone: Similar structure but with a methyl group at the 4-position.
(3-Methylpyridin-2-yl)(piperidin-1-yl)methanone: Similar structure but with a piperidine ring instead of a piperazine ring.
(3-Methylpyridin-2-yl)(morpholin-1-yl)methanone: Similar structure but with a morpholine ring instead of a piperazine ring.
Uniqueness
(3-Methylpyridin-2-yl)(piperazin-1-yl)methanone is unique due to its specific substitution pattern and the presence of both pyridine and piperazine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H15N3O |
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Molecular Weight |
205.26 g/mol |
IUPAC Name |
(3-methylpyridin-2-yl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C11H15N3O/c1-9-3-2-4-13-10(9)11(15)14-7-5-12-6-8-14/h2-4,12H,5-8H2,1H3 |
InChI Key |
ZIHXSXYNQALWGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)N2CCNCC2 |
Origin of Product |
United States |
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